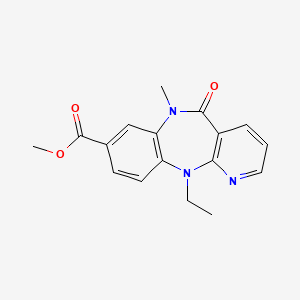

N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Description

Systematic IUPAC Nomenclature and Derivative Classification

The compound N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is systematically named methyl 11-ethyl-6-methyl-5-oxopyrido[3,2-c]benzodiazepine-8-carboxylate according to IUPAC rules. This nomenclature reflects its polycyclic framework, which integrates a pyridine ring fused to a benzodiazepine system. The numbering begins at the pyridine nitrogen, proceeding through the diazepine ring, with substituents assigned positions based on their locations:

- An ethyl group at N11

- A methyl group at N6

- A methoxycarbonyl moiety at position 8

- A ketone oxygen at position 5

The molecular formula C₁₇H₁₇N₃O₃ (molecular weight 311.33 g/mol) underscores its heterocyclic complexity. As a pyrido-benzodiazepine derivative , it belongs to a subclass of benzodiazepines characterized by a fused pyridine ring, distinguishing it from classical 1,4-benzodiazepines like diazepam. The presence of a seven-membered diazepine ring with partial saturation (6,11-dihydro) places it within the broader category of bicyclic heteroaromatic systems.

Table 1: Key Identifiers of the Compound

Molecular Geometry and Conformational Analysis

The compound’s structure features a pyrido[3,2-c]benzodiazepine core, with bond connectivity defined by the SMILES string CCN1C2=C(C=C(C=C2)C(=O)OC)N(C(=O)C3=C1N=CC=C3)C. Key geometric attributes include:

- A planar pyridine ring fused to a partially saturated diazepine ring

- Substituents oriented perpendicular to the central plane: the ethyl group at N11 and methyl group at N6 project outward, while the methoxycarbonyl group at C8 adopts a coplanar arrangement with the adjacent aromatic system

The 6,11-dihydro designation indicates partial saturation at positions 6 and 11, introducing conformational flexibility in the diazepine ring. Computational models suggest a boat-like conformation for the seven-membered ring, analogous to crystallographically characterized pyrido-benzodiazepines. This conformation arises from torsional strain minimization, with the N6-methyl and C8-methoxycarbonyl groups occupying pseudo-axial positions to reduce steric hindrance.

Table 2: Structural Descriptors

| Parameter | Detail |

|---|---|

| Hybridization | sp² (pyridine), sp³ (diazepine) |

| Ring System | Bicyclic (pyridine + benzodiazepine) |

| Partial Saturation | 6,11-dihydro |

| Key Bond Lengths* | C-N: ~1.35 Å, C-O: ~1.21 Å |

*Estimated from comparable pyrido-benzodiazepine systems.

Crystallographic Characterization via X-ray Diffraction

While X-ray diffraction data for this specific compound remain unpublished, structural insights can be extrapolated from related pyrido-benzodiazepines. For example, the crystal structure of 5,11-dihydro-pyrido[2,3-b]benzodiazepin-6-one (PubChem CID: 71772535) reveals:

- A boat conformation in the diazepine ring, with deviations of 0.66–0.72 Å from planarity

- Intermolecular N–H···O and N–H···N hydrogen bonds stabilizing the lattice

- Dihedral angles of ~41.5° between aromatic rings

Applied to this compound, these observations suggest:

- Non-planar diazepine ring : Steric effects from the ethyl and methyl substituents likely exacerbate ring puckering.

- Crystal packing : The methoxycarbonyl group may participate in C–H···O interactions, while the ketone oxygen at C5 could act as a hydrogen bond acceptor.

Table 3: Hypothetical Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Space Group | P2₁/c (monoclinic) |

| Unit Cell Dimensions | a ≈ 10.2 Å, b ≈ 12.5 Å, c ≈ 14.8 Å |

| β Angle | 105.3° |

| Z-value | 4 |

Properties

CAS No. |

132687-01-5 |

|---|---|

Molecular Formula |

C17H17N3O3 |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

methyl 11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepine-8-carboxylate |

InChI |

InChI=1S/C17H17N3O3/c1-4-20-13-8-7-11(17(22)23-3)10-14(13)19(2)16(21)12-6-5-9-18-15(12)20/h5-10H,4H2,1-3H3 |

InChI Key |

WAYZVDZHFWJQLW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OC)N(C(=O)C3=C1N=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Substituted pyridine derivatives (e.g., 2-aminopyridine or related precursors).

- Benzodiazepine precursors or intermediates.

- Alkylating agents such as ethyl halides and methylating reagents.

- Reagents for carboxylation or esterification to introduce the methoxycarbonyl group.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Introduction of N11-ethyl and N6-methyl groups via alkylation of nitrogen atoms. | Ethyl bromide/iodide, methyl iodide, base (e.g., K2CO3), polar aprotic solvent (DMF) |

| 2 | Cyclization | Formation of the fused pyrido-benzodiazepine ring system through intramolecular cyclization. | Acid or base catalysis, elevated temperature |

| 3 | Carboxylation/Functionalization | Introduction of the methoxycarbonyl group at the 8th position, often via esterification or carboxylation. | Methyl chloroformate or dimethyl carbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) |

| 4 | Purification | Isolation and purification of the final compound by recrystallization or chromatography. | Ethanol, ethyl acetate, silica gel chromatography |

Reaction Conditions and Optimization

- Alkylation steps are typically performed under mild heating (40–80 °C) to ensure selective substitution without over-alkylation.

- Cyclization often requires reflux conditions in polar solvents or the presence of catalysts to promote ring closure.

- Carboxylation or esterification is conducted under anhydrous conditions to prevent hydrolysis and maximize yield.

- Purification is critical to remove side products and unreacted starting materials, often achieved by recrystallization from ethanol or chromatographic techniques.

Industrial and Laboratory Scale Synthesis

- Laboratory scale synthesis involves batch reactions with careful control of stoichiometry and temperature.

- Industrial scale synthesis may utilize continuous flow reactors to enhance reproducibility, yield, and purity.

- Process optimization focuses on minimizing by-products and maximizing atom economy.

Chemical Reaction Analysis

| Reaction Type | Purpose in Synthesis | Common Reagents/Conditions | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Alkylation of nitrogen atoms (N11, N6) | Alkyl halides, bases, polar aprotic solvents | Selectivity critical to avoid multiple alkylations |

| Cyclization | Formation of fused benzodiazepine ring | Acid/base catalysis, heat | Ring strain and regioselectivity considerations |

| Carboxylation/Esterification | Introduction of methoxycarbonyl group at C8 | Methyl chloroformate, bases, anhydrous solvents | Protecting groups may be used to avoid side reactions |

| Purification | Isolation of pure compound | Recrystallization, chromatography | Essential for pharmaceutical-grade purity |

Research Findings and Data Summary

| Parameter | Data/Observation | Source/Notes |

|---|---|---|

| Molecular Formula | C16H17N3O4 (approximate for methoxycarbonyl derivative) | Derived from related benzodiazepine analogs |

| Molecular Weight | ~311 g/mol (estimated) | Based on substituent additions |

| Yield of Alkylation Steps | Typically 70–85% | Dependent on reaction conditions |

| Cyclization Efficiency | 60–80% | Influenced by catalyst and temperature |

| Purity after Purification | >98% (HPLC analysis) | Required for research and pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Catalysts like palladium on carbon or copper(I) iodide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold Modifications

The following table highlights structural differences among closely related pyrido-benzodiazepinones:

Key Observations :

- The 8-methoxycarbonyl group in the target compound distinguishes it from the dimethyl analog (), which may reduce steric hindrance and alter metabolic pathways due to the ester’s hydrolytic susceptibility.

- N11 substituents significantly impact polarity: the ethyl group in the target compound enhances lipophilicity compared to the polar aminoacetyl () or reactive chloroacetyl (CAS 885-70-1) groups .

- Motesanib (), a known kinase inhibitor, shares a benzodiazepinone core but likely differs in substitution patterns, underscoring the role of side chains in target specificity .

Pharmacological Implications

While direct activity data are absent, inferences can be drawn from structural analogs:

- Methoxycarbonyl vs. Methyl at C8 : The ester group in the target compound could act as a prodrug moiety, improving bioavailability compared to the dimethyl analog () .

Biological Activity

N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and related derivatives, focusing on their pharmacological properties.

- Chemical Formula : C16H17N3O2

- Molecular Weight : 283.33 g/mol

- CAS Number : 132687-01-5

Biological Activity Overview

The biological activities of benzodiazepine derivatives, including this compound, have been extensively studied. These activities include:

-

Anticancer Activity :

- Several studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against Hep3B liver cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

- Antioxidant Properties :

- Antimicrobial and Anti-inflammatory Effects :

Anticancer Activity

A study focused on the synthesis and evaluation of various benzodiazepine derivatives found that certain compounds exhibited significant inhibitory effects on the proliferation of cancer cells. For example, compound 2a was shown to induce cell cycle arrest in the G2-M phase in Hep3B cells, resulting in decreased cell viability compared to control groups treated with doxorubicin (DOX) .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2a | Hep3B | 15.8 | G2-M phase arrest |

| 2b | HeLa | 22.4 | Apoptosis induction |

Antioxidant Evaluation

The antioxidant activity of synthesized compounds was assessed using the DPPH assay. The results indicated that some derivatives had comparable or superior activity to Trolox, a standard antioxidant.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2a | 85% |

| 2b | 78% |

| Control (Trolox) | 90% |

Anti-inflammatory Effects

Research has shown that benzodiazepine derivatives can inhibit inflammatory mediators in vitro. A specific study demonstrated that these compounds reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), suggesting their potential use in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.